

Impact of maleimide hydrolysis on ADC stability and how to mitigate it.

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Compound of Interest

Compound Name: Mal-PEG4-Val-Cit-PAB-PNP

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Technical Support Center: Maleimide Chemistry in ADCs

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the impact of maleimide hydrolysis on the stability of Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary instability pathways for maleimide-based ADCs?

A1: The thiosuccinimide linkage formed between a maleimide and a thiol on the antibody is susceptible to two main degradation pathways in vivo:

- **Retro-Michael Reaction:** This is a reversible process where the thiosuccinimide adduct breaks down, leading to the original thiol and maleimide-linker-drug. This premature release of the payload can result in off-target toxicity and reduced efficacy as the drug can be transferred to other thiol-containing molecules like albumin.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Hydrolysis:** The succinimide ring can undergo hydrolysis, which opens the ring to form a stable maleamic acid thioether.[\[1\]](#)[\[3\]](#) This ring-opened form is no longer susceptible to the retro-Michael reaction, thus enhancing the stability of the ADC.[\[1\]](#)[\[2\]](#)[\[4\]](#)

Q2: My ADC is losing its payload during in vivo studies. How can I determine the cause and improve its stability?

A2: Payload loss in vivo is often attributed to the retro-Michael reaction.^[2] To address this, you can implement strategies that favor the formation of the more stable, hydrolyzed thiosuccinimide ring.

Troubleshooting Steps:

- **Confirm the Instability Mechanism:** Use mass spectrometry (LC-MS) to analyze plasma samples from your in vivo study. The presence of the drug-linker attached to plasma proteins like albumin is a strong indicator of a retro-Michael reaction.
- **Promote Hydrolysis:** The hydrolyzed form of the thiosuccinimide linker is stable and prevents the retro-Michael reaction.^{[1][2]} Consider the following approaches:
 - **Post-conjugation pH Adjustment:** Incubating the ADC at a slightly alkaline pH (e.g., pH 8.5-9.0) after conjugation can accelerate the hydrolysis of the succinimide ring.^[3] However, it is crucial to monitor the antibody for potential aggregation or degradation at higher pH.
 - **Utilize Self-Hydrolyzing Maleimides:** These are engineered maleimides with neighboring groups that catalyze the hydrolysis of the thiosuccinimide ring at neutral pH.^{[1][5]} This leads to a rapid and efficient conversion to the stable ring-opened form.^{[1][5]}

Q3: I am observing inconsistent Drug-to-Antibody Ratios (DAR) in my ADC batches. What could be the issue?

A3: Inconsistent DAR values can arise from several factors during the conjugation process.

Troubleshooting Steps:

- **Optimize Reaction pH:** The reaction between thiols and maleimides is most efficient and specific at a pH between 6.5 and 7.5.^[3] At pH values above 7.5, maleimides can react with lysine residues, leading to heterogeneity.^[3]
- **Control Molar Ratio:** Use a sufficient molar excess of the maleimide-functionalized linker-payload to ensure complete conjugation. However, a very large excess can lead to non-

specific reactions and purification challenges.[\[3\]](#)

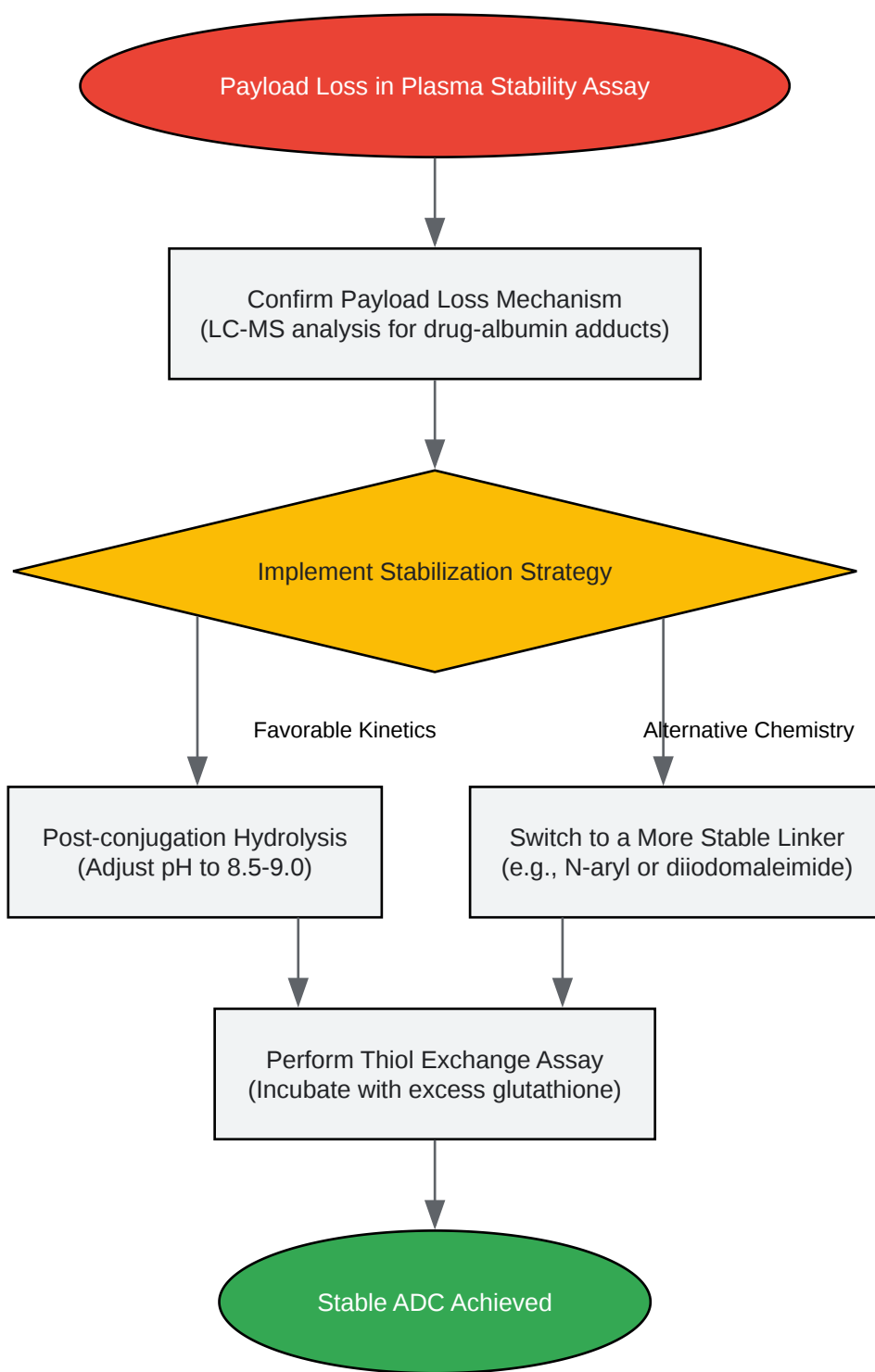
- **Ensure Complete Disulfide Reduction:** When conjugating to cysteines from reduced interchain disulfides, ensure complete reduction using an appropriate reducing agent like TCEP or DTT. Incomplete reduction will result in a lower DAR.[\[3\]](#)
- **Purification:** Employ a robust purification method, such as size exclusion chromatography (SEC) or affinity chromatography, to remove unreacted linker-payload and other impurities that can interfere with DAR measurement.[\[3\]](#)

Troubleshooting Guide

Problem: Significant payload loss is observed in a plasma stability assay.

Possible Cause: The thiosuccinimide linkage is undergoing a retro-Michael reaction, leading to deconjugation.

Solution Pathway:



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Figure 1. Troubleshooting workflow for ADC payload loss.

Data on Maleimide Linker Stability

The choice of maleimide derivative significantly impacts the stability of the resulting ADC. The following table summarizes data on the stability of different maleimide linkers.

Linker Type	Key Feature	Stability Characteristic	Reference
N-alkyl maleimide	Traditional maleimide linker	Prone to retro-Michael reaction, leading to 35-67% deconjugation in 7 days.[6]	[6]
N-aryl maleimide	Electron-withdrawing N-substituent	Accelerates thiosuccinimide hydrolysis, resulting in less than 20% deconjugation in 7 days.[6]	[6]
Diiodomaleimide	Halogenated maleimide	Slower hydrolysis rate of the maleimide itself, allowing for efficient conjugation even with sterically hindered systems, while forming a stable conjugate.[7][8]	[7][8]
Self-hydrolyzing maleimide (DPR-based)	Intramolecular catalysis	Rapid hydrolysis at neutral pH, preventing the retro-Michael reaction.[1]	[1]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

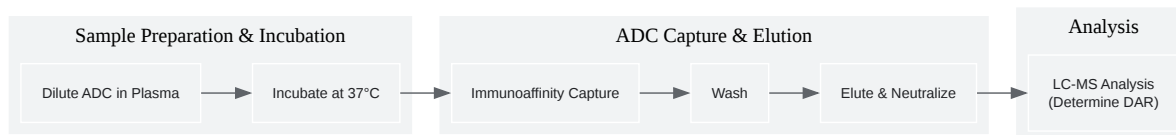
This protocol outlines a general procedure to assess the stability of an ADC in plasma.

Materials:

- ADC sample
- Human or mouse plasma (citrate-anticoagulated)
- Phosphate-buffered saline (PBS), pH 7.4
- Immunoaffinity beads (e.g., Protein A/G) for ADC capture
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Elution buffer (e.g., 0.1 M glycine, pH 2.5)
- Neutralization buffer (e.g., 1 M Tris, pH 8.0)
- LC-MS system

Procedure:

- Incubation: Dilute the ADC sample in plasma to a final concentration of 1 mg/mL. Prepare a control sample by diluting the ADC in PBS. Incubate all samples at 37°C.[9]
- Time Points: At designated time points (e.g., 0, 24, 48, 96, 168 hours), withdraw an aliquot of the plasma-ADC mixture.
- Immunoaffinity Capture: Add the plasma aliquot to pre-washed immunoaffinity beads and incubate to capture the ADC.[3]
- Washing: Wash the beads several times with wash buffer to remove unbound plasma proteins.[3]
- Elution: Elute the ADC from the beads using the elution buffer and immediately neutralize the eluate.[3]
- Analysis: Analyze the eluted ADC samples by LC-MS to determine the average DAR at each time point.



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Figure 2. Workflow for in vitro plasma stability assay.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by LC-MS

This protocol describes a general method for determining the average DAR of an ADC using liquid chromatography-mass spectrometry.

Materials:

- ADC sample
- LC-MS grade water and acetonitrile
- Formic acid
- Reducing agent (e.g., DTT) (optional, for reduced chain analysis)
- LC-MS system with a suitable column (e.g., reversed-phase for reduced chains, size-exclusion for intact ADC)

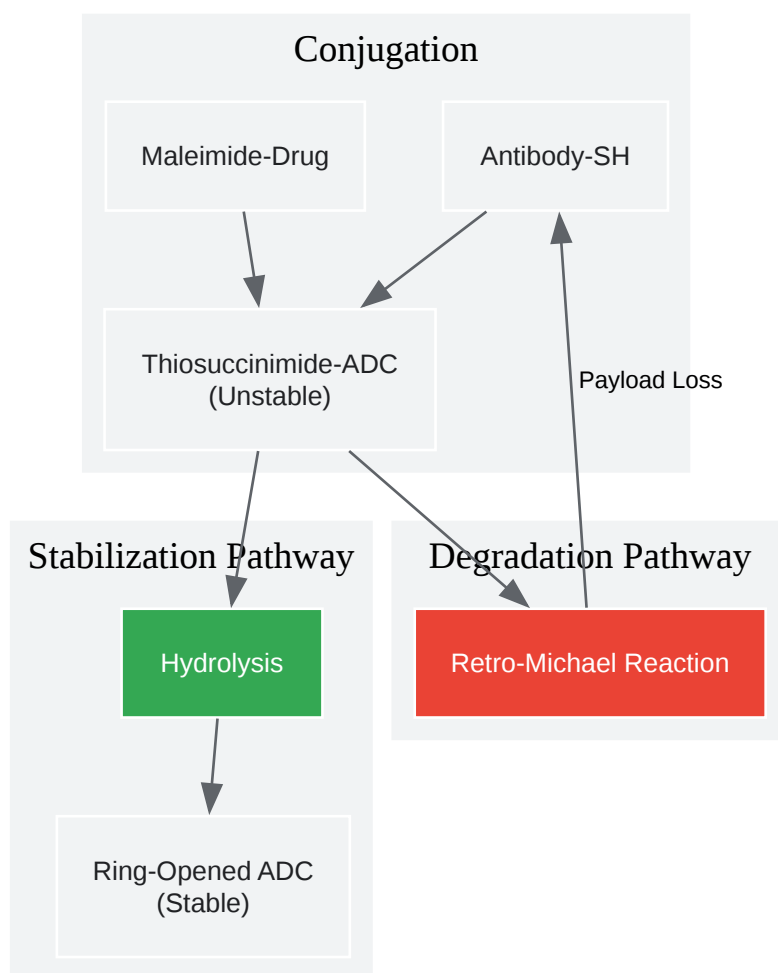
Procedure:

- Sample Preparation:
 - Intact Mass Analysis: Dilute the ADC sample in an appropriate buffer compatible with LC-MS analysis (e.g., 0.1% formic acid in water).^[3]

- Reduced Chain Analysis: To analyze the light and heavy chains separately, incubate the ADC with a reducing agent (e.g., 10 mM DTT at 37°C for 30 minutes).[\[3\]](#)
- LC-MS Analysis: Inject the prepared sample onto the LC-MS system. Use a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) to elute the different ADC species. Acquire mass spectra across the elution profile.[\[3\]](#)
- Data Analysis: Deconvolute the mass spectra to obtain the molecular weights of the different ADC species. The number of conjugated drugs can be determined from the mass difference between the ADC species and the unconjugated antibody. Calculate the average DAR by taking the weighted average of the different drug-loaded species.[\[10\]](#)[\[11\]](#)

Signaling Pathways and Chemical Reactions

The stability of maleimide-based ADCs is governed by the chemical reactions of the thiosuccinimide linkage.



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